Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate
Description
Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate is a synthetic carbamate derivative featuring a spiro[3.3]heptane core substituted with a hydroxyl group at the 6-position and a benzyl carbamate moiety at the 2-position.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl N-(2-hydroxyspiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C15H19NO3/c17-13-8-15(9-13)6-12(7-15)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2,(H,16,18) |
InChI Key |
ZUXBPZZKIPTDFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-hydroxyspiro[3.3]heptan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations:
Structural Impact on Activity: The hydroxyl group in the target compound may enhance hydrogen bonding with biological targets, improving binding affinity compared to the oxo or tert-butyl derivatives . The amino variant (Benzyl N-{6-aminospiro...carbamate) could serve as a precursor for further functionalization, such as coupling with sulfonamides or boronic acids, as seen in related cholinesterase inhibitors .
Synthetic Considerations :
- Synthesis of spirocyclic carbamates often involves multi-step routes, including carbamate protection (e.g., benzyloxycarbonyl or tert-butyl groups) and cyclization reactions. For example, tert-butyl derivatives are synthesized via Boc protection strategies .
- Solvent choice is critical: Polar aprotic solvents like DMSO deactivate condensation reactions, whereas AcOH or CH2Cl2 may stabilize intermediates .
Biological Relevance: Benzyl carbamates with sulfonamide substituents (e.g., compounds 5k and 5j in ) exhibit potent BChE inhibition (IC50 = 4.33–8.52 µM), suggesting that the spirocyclic scaffold in the target compound could be optimized for similar activity .
Research Findings and Implications
Cholinesterase Inhibition Potential
While direct data for the target compound are unavailable, structurally related benzyl carbamates demonstrate:
Metabolic Regulation
Compounds like 1-hydroxy-3-phenylpropan-2-yl benzoate () upregulate lipolytic proteins via PPARα, suggesting that the hydroxyl-spirocarbamate scaffold could be repurposed for anti-obesity or anti-diabetic research .
Biological Activity
Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅N₁O₃
- Molecular Weight : Approximately 221.26 g/mol
- IUPAC Name : this compound
The compound features a spirocyclic structure that enhances its ability to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic framework allows for unique binding interactions, potentially leading to the modulation of enzymatic activities or receptor signaling pathways. Ongoing research aims to elucidate the precise molecular pathways involved in its action.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may reduce oxidative stress markers in cellular models, indicating a protective role against oxidative damage.
- Neuroprotective Effects : Initial findings indicate that it may protect neuronal cells from amyloid beta-induced toxicity, relevant in Alzheimer's disease research.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, which could be beneficial in various inflammatory conditions.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl N-{1-hydroxyspiro[3.3]heptan-2-yl}carbamate | Hydroxy group at position 1 | Moderate neuroprotective effects |
| tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate | Oxo group at position 6 | Enhanced antioxidant properties |
| tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate | Hydroxy group at position 6 | Potential anti-inflammatory effects |
This table highlights how variations in structural configurations can significantly influence the reactivity and biological properties of these compounds.
Case Studies and Research Findings
- Antioxidant Studies : A study conducted on cell cultures demonstrated that this compound effectively reduced levels of reactive oxygen species (ROS), suggesting its potential as an antioxidant agent .
- Neuroprotection Research : In vitro experiments showed that the compound could inhibit apoptosis in neuronal cells exposed to amyloid beta, indicating its potential role in neuroprotection .
- Inflammation Modulation : Research has indicated that this compound may downregulate pro-inflammatory cytokines in macrophage models, suggesting a mechanism for its anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
